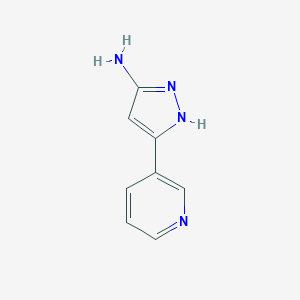

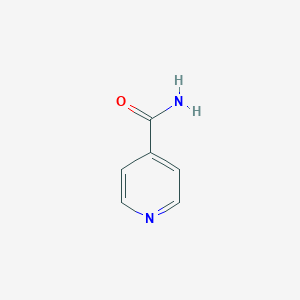

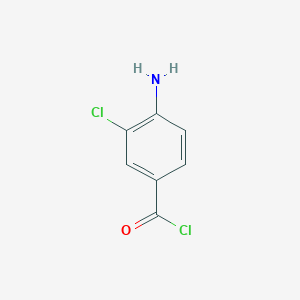

5-Pyridin-3-YL-2H-pyrazol-3-ylamine

Übersicht

Beschreibung

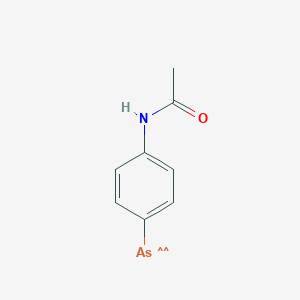

The compound of interest, 5-Pyridin-3-yl-2H-pyrazol-3-ylamine, is a derivative of pyrazole and pyridine, which are heterocyclic aromatic organic compounds. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The pyridine moiety is a versatile building block in organic synthesis and is found in many natural products and pharmaceuticals. The combination of these two moieties in a single compound suggests potential for interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of related pyrazole-pyridine compounds involves various strategies. For instance, the synthesis of 2,6-di(5-aminopyrazol-3-yl)pyridine derivatives has been reported, which includes the formation of iron complex salts that exhibit intermolecular hydrogen bonding and various crystal structures . Another approach involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles to produce imidazo[4,5-b]pyridines and -pyrazines . Additionally, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions has been described, representing a direct route for the preparation of these compounds . A metal-free oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature has also been utilized to synthesize functionalized pyrazolo[1,5-a]pyridines .

Molecular Structure Analysis

The molecular structures of pyrazole-pyridine derivatives have been characterized using various techniques. For example, the crystal structures of iron complexes of pyrazole-pyridine derivatives reveal different coordination geometries and supramolecular interactions . The asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex have been studied, showing primary cation and secondary anion coordination via hydrogen bonding . The molecular structure of these compounds can significantly influence their physical properties, such as phase behavior and fluorescent properties.

Chemical Reactions Analysis

The chemical reactivity of pyrazole-pyridine derivatives can be diverse. For instance, the reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones leads to the formation of new pyrazolo[3,4-b]pyridines . The electrophilic attack at 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole can result in differing regiochemistry, yielding various amide and thiourea products . These reactions highlight the potential of pyrazole-pyridine derivatives to undergo transformations that can be useful in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-pyridine derivatives are influenced by their molecular structure. For example, the ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits supercooling and a significant difference in melting and solidification points. Its complex with ZnCl2 undergoes a single crystal-to-crystal phase transition and displays aggregation-induced emission behavior . The photoluminescent properties of these compounds have been studied, showing that the emission intensity and maximum can vary depending on the state (solid or solution) and the presence of complexation . These properties are important for potential applications in materials science and optoelectronics.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Novel Pyrazolo[3,4-b]pyridines

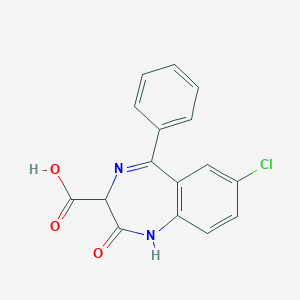

- Application Summary : This compound is used in the synthesis of novel pyrazolo[3,4-b]pyridines, which have affinity for β-Amyloid Plaques .

- Methods of Application : The synthesis involves the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 .

- Results : The novel compounds exhibited exciting photophysical properties with the dimethylamine phenyl-bearing pyrazolopyridine showing exceptionally large Stoke’s shifts . Both the dimethylamino- and the pyrene-substituted compounds demonstrated high and selective binding to amyloid plaques of Alzheimer’s disease (AD) patient brain slices upon fluorescent confocal microscopy observation .

2. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- Application Summary : This compound is used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .

- Methods of Application : The synthesis involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .

- Results : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

3. TRK Inhibitors

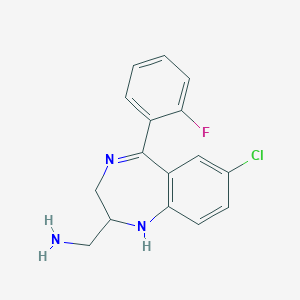

- Application Summary : This compound is used in the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .

- Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Their activities to inhibit TRKA were evaluated .

- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

4. Imidazole Containing Compounds

- Application Summary : The derivatives of 1,3-diazole, which can be synthesized using this compound, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application : The synthesis of these derivatives involves various synthetic routes .

- Results : There are different examples of commercially available drugs in the market which contain 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

5. Design and Synthesis of Novel TRK Inhibitors

- Application Summary : This compound is used in the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .

- Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Their activities to inhibit TRKA were evaluated .

- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

6. Synthesis of Imidazole Containing Compounds

- Application Summary : The derivatives of 1,3-diazole, which can be synthesized using this compound, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application : The synthesis of these derivatives involves various synthetic routes .

- Results : There are different examples of commercially available drugs in the market which contain 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKHSGIEOVXVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428657 | |

| Record name | 5-PYRIDIN-3-YL-2H-PYRAZOL-3-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyridin-3-YL-2H-pyrazol-3-ylamine | |

CAS RN |

149246-87-7 | |

| Record name | 5-PYRIDIN-3-YL-2H-PYRAZOL-3-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyridin-3-yl-2H-pyrazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)